N,N'-bis(3-chlorophenyl)butanediamide
Description
N,N'-bis(3-chlorophenyl)butanediamide is a symmetric bisamide compound characterized by a central butanediamide (succinamide) backbone flanked by two 3-chlorophenyl groups at the nitrogen atoms. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the chlorine substituents and hydrogen-bonding capacity via the amide groups. The compound has been studied extensively for its biological activities, including antimycobacterial and antialgal effects, as well as its role in inhibiting photosynthetic electron transport in chloroplasts . Its synthesis typically involves reacting succinic anhydride or alkanedioyl dichlorides with substituted anilines under controlled conditions .
Properties
Molecular Formula |
C16H14Cl2N2O2 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
N,N//'-bis(3-chlorophenyl)butanediamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-3-1-5-13(9-11)19-15(21)7-8-16(22)20-14-6-2-4-12(18)10-14/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |
InChI Key |
ZMALROPHAZGAJH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Chain Length : Increasing the alkanediamide chain length (e.g., from m=4 to m=6) reduces biological activity, likely due to decreased aqueous solubility and hindered membrane permeability .
- Substituent Effects: Dichlorinated derivatives (e.g., 3,4-Cl₂) exhibit enhanced antimycobacterial activity compared to mono-chlorinated analogs but suffer from poor solubility . Hydroxyl groups (e.g., 2-OH) abolish activity, highlighting the importance of lipophilic substituents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- Solubility : Chlorine substituents increase lipophilicity (LogP) but reduce aqueous solubility, creating a trade-off between bioavailability and potency .
- Crystallography: Both 3-Cl and 2-OH analogs crystallize in monoclinic systems, but the 2-hydroxy derivative exhibits higher solubility due to hydrogen-bonding interactions .
Mechanism of Action
- Photosynthesis Inhibition : The compound interacts with photosystem II in chloroplasts, blocking electron transport at the QB-binding site .
- Structure-Activity Relationship : Analogous compounds with shorter chains (e.g., propanediamide, m=3) show reduced efficacy, suggesting optimal activity requires a four-carbon backbone .
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